1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone
Description
This compound is a benzimidazole-containing derivative featuring a pyrrolidine ring substituted at the 3-position with a 1H-benzo[d]imidazol-1-yl group and an ethanone bridge linked to a 4-(trifluoromethoxy)phenyl moiety. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the benzimidazole-pyrrolidine scaffold may confer affinity for biological targets such as enzymes or receptors.
Properties
IUPAC Name |
1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-2-[4-(trifluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2/c21-20(22,23)28-16-7-5-14(6-8-16)11-19(27)25-10-9-15(12-25)26-13-24-17-3-1-2-4-18(17)26/h1-8,13,15H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQWHPDYNSKNEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)CC4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Benzimidazole Core:
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Pyrrolidine Ring Formation:
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Coupling Reactions:
Chemical Reactions Analysis
Types of Reactions: 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides under specific conditions.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for N-oxide formation.
Reduction: Sodium borohydride or lithium aluminum hydride for carbonyl reduction.
Substitution: Nucleophiles such as amines or thiols under basic conditions for aromatic substitution.
Major Products:
Oxidation: N-oxide derivatives of benzimidazole.
Reduction: Corresponding alcohols from the reduction of the ethanone moiety.
Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethoxy group.
Scientific Research Applications
1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity, while the trifluoromethoxy group enhances the compound’s lipophilicity, improving its cellular uptake and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzimidazole-Ethanone Scaffolds
The following compounds share core structural features but differ in substituents, influencing their physicochemical and biological properties:
Key Research Findings and Gaps
Q & A
Basic Research Question
- HPLC : Quantify impurities using a mobile phase of 0.1% TFA in water/acetonitrile (70:30) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and benzimidazole (N-H, ~3400 cm⁻¹) stretches .
How can biological activity be systematically evaluated?
Advanced Research Question
Prioritize target-specific assays based on structural analogs (e.g., kinase or GPCR inhibition):
- In Vitro Assays :
- Data Interpretation : Compare dose-response curves with positive controls (e.g., ketoconazole for CYP3A4) .
How to address contradictions in reported synthetic yields or bioactivity data?
Advanced Research Question
Discrepancies often arise from divergent reaction conditions or assay protocols.
- Methodology :
What computational tools predict structure-activity relationships (SAR)?
Advanced Research Question
- Molecular Docking : AutoDock Vina to model interactions with targets (e.g., benzimidazole binding to ATP pockets) .
- QSAR Models : Train datasets using descriptors like logP and topological polar surface area (TPSA) .
How stable is this compound under physiological conditions?
Basic Research Question
Stability depends on pH and enzymatic degradation:
- Methodology :
- pH Stability : Incubate in PBS (pH 7.4) and analyze degradation via HPLC .
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP-mediated oxidation .
What strategies resolve regioselectivity challenges during synthesis?
Advanced Research Question
- Protecting Groups : Temporarily block reactive sites (e.g., Boc for pyrrolidine nitrogen) .
- Directed Ortho Metalation : Use n-BuLi to direct benzimidazole substitution .
How to evaluate interactions with serum proteins?
Advanced Research Question
- Fluorescence Quenching : Monitor tryptophan emission changes in bovine serum albumin (BSA) .
- Equilibrium Dialysis : Measure unbound fraction in plasma .
What are the synthetic alternatives for introducing the trifluoromethoxy group?
Basic Research Question
- Electrophilic Fluorination : Use Selectfluor® to introduce fluorine .
- Cross-Coupling : Suzuki-Miyaura with 4-(trifluoromethoxy)phenylboronic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
